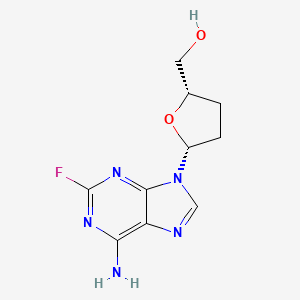

2-Fluoro-2',3'-dideoxyadenosine

Description

Historical Context of Nucleoside Analog Development

The exploration of nucleoside analogs as therapeutic agents dates back to the 1950s with the synthesis of 5-fluorouracil. numberanalytics.com These compounds are structurally similar to the natural nucleosides that constitute the building blocks of DNA and RNA. numberanalytics.com The fundamental principle behind their development is to create molecules that can be mistakenly incorporated into growing nucleic acid chains or that can inhibit the enzymes involved in nucleic acid synthesis, thereby disrupting viral replication or cancer cell proliferation. numberanalytics.comncats.io

Early modifications focused on altering either the sugar (ribose or deoxyribose) or the nitrogenous base (purine or pyrimidine) components of the nucleoside. numberanalytics.com A pivotal advancement in this field was the creation of "chain terminators." nih.gov These analogs, which include the 2',3'-dideoxynucleosides, lack the crucial 3'-hydroxyl group required for the formation of the phosphodiester bond that extends the nucleic acid chain. nih.gov The initial success of 2',3'-dideoxynucleosides like dideoxycytidine (ddC, Zalcitabine) and dideoxyinosine (ddI, didanosine) as inhibitors of the Human Immunodeficiency Virus (HIV) reverse transcriptase marked a new era in antiviral drug design. nih.gov Concurrently, researchers investigated modifications at various positions on the sugar moiety, such as the 2' and 3' carbons, which led to the discovery of analogs with a wide range of biological activities, including anticancer properties. nih.govnih.gov

Rationale for 2'-Fluorination in Dideoxynucleoside Analogs

The strategic introduction of a fluorine atom into the sugar ring of dideoxynucleoside analogs, specifically at the 2'-position, is a well-established method to enhance their therapeutic potential. nih.gov Fluorine is often used as an isosteric replacement for a hydrogen atom due to their similar sizes, and its electronegativity is comparable to that of the hydroxyl group present in natural ribonucleosides. nih.gov

One of the primary motivations for 2'-fluorination is to improve the metabolic stability of the analog. nih.govresearchgate.net The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, rendering the molecule more resistant to enzymatic cleavage and acidic environments. nih.govnih.gov This increased stability is particularly advantageous for oral administration, as it helps the compound withstand the acidic conditions of the stomach. nih.govresearchgate.net For instance, 2',3'-Dideoxy-2'-fluoro-ara-A was found to be an acid-stable purine (B94841) nucleoside active against HIV. tandfonline.com

Furthermore, the high electronegativity of the fluorine atom can influence the conformational preference of the sugar ring, which in turn affects the analog's interaction with target enzymes. tandfonline.comasm.org This modification can lead to altered and often enhanced biological activity. researchgate.net Research has demonstrated that 2'-fluorinated dideoxynucleosides exhibit improved metabolic properties compared to their non-fluorinated counterparts. nih.govnih.gov For example, 2'-fluoro-2',3'-dideoxyarabinosyladenine (2'-F-dd-ara-A) is deaminated at a rate ten times slower than its parent compound, 2',3'-dideoxyadenosine (B1670502) (ddAdo). nih.gov This reduced susceptibility to deamination, combined with resistance to phosphorolytic cleavage, makes these fluorinated analogs compelling candidates for further investigation. nih.gov

Research Findings

Metabolic Profile

Studies comparing 2'-F-dd-ara-A with ddAdo in human T-cell lines revealed significant differences in their metabolic pathways. While ddAdo is primarily metabolized through a catabolic route involving deamination to 2',3'-dideoxyinosine (ddIno), 2'-F-dd-ara-A favors a more direct anabolic pathway to its active triphosphate form. nih.gov This is attributed to the fact that 2'-F-dd-ara-A is a poorer substrate for adenosine (B11128) deaminase and its deaminated product is resistant to cleavage by purine nucleoside phosphorylase. nih.gov

The table below summarizes the comparative accumulation of the di- and triphosphate forms in MOLT-4 cells.

| Compound | Anabolite | Relative Accumulation (compared to ddAdo) |

| 2'-F-dd-ara-A | Diphosphate (B83284) | ~20-fold greater |

| 2'-F-dd-ara-A | Triphosphate | ~5-fold greater |

Data derived from studies in MOLT-4 cells. nih.gov

Physicochemical Properties

The introduction of the fluorine atom also modifies the physical and chemical characteristics of the molecule.

| Property | Value | Source |

| Molecular Formula | C10H12FN5O2 | nih.gov |

| Molecular Weight | 253.23 g/mol | nih.gov |

| XLogP3 | -0.2 | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 6 | nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

114849-59-1 |

|---|---|

Molecular Formula |

C10H12FN5O2 |

Molecular Weight |

253.23 g/mol |

IUPAC Name |

[(2S,5R)-5-(6-amino-2-fluoropurin-9-yl)oxolan-2-yl]methanol |

InChI |

InChI=1S/C10H12FN5O2/c11-10-14-8(12)7-9(15-10)16(4-13-7)6-2-1-5(3-17)18-6/h4-6,17H,1-3H2,(H2,12,14,15)/t5-,6+/m0/s1 |

InChI Key |

OGSWGOOQBBYAIG-NTSWFWBYSA-N |

Isomeric SMILES |

C1C[C@@H](O[C@@H]1CO)N2C=NC3=C(N=C(N=C32)F)N |

Canonical SMILES |

C1CC(OC1CO)N2C=NC3=C(N=C(N=C32)F)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of 2 Fluoro 2 ,3 Dideoxyadenosine Analogs

Stereoselective Synthesis of 2'-Fluorinated 2',3'-Dideoxyadenosine (B1670502) Isomers

The precise spatial arrangement of atoms, or stereochemistry, within a molecule is paramount to its biological function. In the context of 2'-fluorinated 2',3'-dideoxyadenosine analogs, the orientation of the fluorine atom at the 2'-position significantly influences their therapeutic potential. Consequently, developing synthetic methods that can selectively produce a specific isomer is of utmost importance.

Synthesis of 2'-beta-Fluoro-2',3'-dideoxyadenosine

The synthesis of 9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)adenine, a 2'-beta-fluoro analog, has been achieved through various synthetic routes. researchgate.net One prominent strategy involves the direct introduction of the C2'-β-fluorine atom through nucleophilic displacement of an activated C2'-α-hydroxyl group in a selectively protected ribonucleoside. researchgate.net This approach often utilizes fluorinating agents like diethylaminosulfur trifluoride (DAST). researchgate.net Another method relies on the coupling of a pre-fluorinated sugar, such as 1-α-bromo-2-deoxy-2-fluoro-D-arabinofuranose, with a purine (B94841) base. researchgate.net Chemo-enzymatic methods, which combine chemical synthesis with enzymatic reactions, have also been developed. These often involve the synthesis of 2-deoxy-2-fluoro-D-arabinofuranosyl-α-1-phosphate, followed by enzymatic glycosylation using nucleoside phosphorylases. researchgate.net

Synthesis of 2'-alpha-Fluoro-2',3'-dideoxyarabinosyladenine

The synthesis of 2'-alpha-fluoro-2',3'-dideoxyarabinosyladenine, also known as 2'-F-dd-ara-A, presents a different stereochemical challenge. Research has shown that this compound exhibits greater metabolic stability compared to its non-fluorinated parent compound, 2',3'-dideoxyadenosine. nih.gov This stability is attributed to the fluorine substitution, which makes the molecule less susceptible to deamination and subsequent degradation by purine nucleoside phosphorylase. nih.gov Synthetic strategies for this isomer also often involve the use of fluorinating agents on appropriately protected nucleoside precursors.

Application of Diethylaminosulfur Trifluoride (DAST) in Synthesis

Diethylaminosulfur trifluoride (DAST) is a widely used and versatile fluorinating agent in the synthesis of fluorinated nucleosides. tandfonline.compsu.edu It is particularly effective in converting hydroxyl groups to fluorine atoms. psu.edu The reaction with DAST typically proceeds with an inversion of configuration at the carbon atom being fluorinated. psu.edu However, the stereochemical outcome can be influenced by neighboring group participation, which can lead to retention of configuration. psu.edu DAST has been successfully employed in the synthesis of various fluorinated nucleosides, including those with fluorine in the sugar moiety. researchgate.nettandfonline.com For instance, the treatment of appropriately protected adenosine (B11128) derivatives with DAST can yield 2'-fluoro-substituted adenine (B156593) nucleosides. researchgate.net The reaction conditions, including the solvent and the presence of additives, can be optimized to improve the yield and stereoselectivity of the fluorination reaction. psu.edu

Enzymatic Synthesis Approaches for 2'-Fluoro-2',3'-dideoxyadenosine (B25987)

While chemical synthesis offers a powerful toolkit for creating novel nucleoside analogs, it can often involve multiple protection and deprotection steps, leading to complex and sometimes inefficient processes. google.com Enzymatic synthesis provides an attractive alternative, offering high regioselectivity and stereoselectivity under mild reaction conditions. google.comnih.gov

Role of Nucleoside Deoxyribosyltransferase (NDT) in Transglycosylation

Nucleoside Deoxyribosyltransferase (NDT) is a key enzyme in the enzymatic synthesis of nucleoside analogs. nih.govjmb.or.kr NDTs catalyze the transfer of a deoxyribosyl group from a donor nucleoside to an acceptor base, a process known as transglycosylation. jmb.or.krmdpi.com This reaction is highly specific, ensuring the correct anomeric configuration of the newly formed nucleoside. researchgate.net There are two main types of NDTs: Type I, which is specific for purine bases, and Type II, which can act on both purines and pyrimidines. nih.gov The NDT from Lactobacillus leichmannii is a well-studied Type II enzyme that has been widely used for the synthesis of various nucleoside analogs, including 2'-fluoro-2'-deoxynucleosides. jmb.or.krnih.gov

The general reaction scheme for the NDT-catalyzed synthesis of 2'-fluoro-2'-deoxyadenosine (B150665) (2FDA) involves the transfer of the 2'-fluoro-2'-deoxyribose moiety from a donor substrate, such as 2'-fluoro-2'-deoxyuridine (2FDU), to adenine. nih.gov

Reaction Scheme: 2'-fluoro-2'-deoxyuridine + Adenine <--> 2'-fluoro-2'-deoxyadenosine + Uracil (B121893)

Engineering NDT for Enhanced Activity Towards 2'-Fluoro-2'-deoxynucleosides

A significant challenge in the enzymatic synthesis of fluorinated nucleosides is that wild-type NDTs often exhibit low activity towards these unnatural substrates. nih.govjmb.or.kr To overcome this limitation, researchers have employed protein engineering techniques, such as error-prone PCR, to create mutant NDT enzymes with enhanced catalytic efficiency and thermal stability. nih.govnih.gov

One study focused on engineering the NDT from Lactobacillus leichmannii. nih.gov Through a process of random mutagenesis and screening, they identified a mutant, designated NDTL59Q, which showed significantly higher activity in converting 2FDU to 2FDA compared to the wild-type enzyme. nih.gov This mutant, which has a single amino acid substitution of leucine (B10760876) to glutamine at position 59, exhibited 1.7-fold and 4.4-fold higher conversion rates at 40°C and 50°C, respectively. nih.gov Further characterization revealed that the NDTL59Q mutant possessed superior thermal stability and enhanced substrate specificity for 2FDU. nih.gov

Another study constructed a double mutant, fNDT-i4, by combining two beneficial mutations (V52A and L28I). nih.gov This engineered enzyme demonstrated 4.0- and 20.6-fold higher activity at 40°C and 50°C, respectively, compared to the wild-type NDT. nih.gov The improved catalytic efficiency was attributed to enhanced substrate affinity and reaction efficiency. nih.gov

These engineered NDTs represent promising biocatalysts for the cost-effective and scalable production of 2'-fluoro-2'-deoxynucleosides, which are valuable precursors for various therapeutic applications.

Table 1: Comparison of Wild-Type and Engineered NDT Enzymes

| Enzyme | Mutation(s) | Relative Activity Improvement vs. Wild-Type | Key Improvements |

|---|---|---|---|

| NDTL59Q | L59Q | 1.7-fold (40°C), 4.4-fold (50°C) nih.gov | Enhanced thermal stability and substrate specificity for 2FDU nih.gov |

Strategies for Base and Sugar Moiety Derivatization

The modification of the nucleoside scaffold, at both the purine base and the sugar ring, is a cornerstone of medicinal chemistry. These alterations are designed to modulate factors such as target affinity, metabolic stability, and cellular uptake.

Modifications at the 6-Position of the Purine Base (e.g., N6-substituted analogs)

Synthetic strategies targeting the 6-position of the purine ring have been explored to improve the biological activity and metabolic stability of dideoxypurine nucleosides. A key intermediate in these syntheses is often a 6-chloropurine (B14466) derivative, which serves as a versatile precursor for introducing various substituents. For instance, treatment of a 6-chloropurine nucleoside with a saturated solution of ammonia (B1221849) in methanol (B129727) can yield the 6-amino derivative, while reaction with hydroxylamine (B1172632) can produce the N⁶-hydroxy analog. Current time information in Bangalore, IN.

A significant focus has been on N⁶-alkylated analogs. For example, N⁶-methyl-2',3'-dideoxyadenosine was synthesized from adenosine via a 2',3'-O-bisxanthate intermediate. acs.org However, this method was not broadly applicable to other N⁶-substituted compounds. A more general approach involves the condensation of a suitable carbohydrate derivative with an N⁶-substituted purine base, such as N⁶-methyladenine. acs.org

Research into the structure-activity relationships of 6-substituted 2',3'-dideoxypurine nucleosides has shown that the nature of the substituent at the N⁶-position significantly influences antiviral potency. A "bulk tolerance effect" has been proposed, where the size of the substituent dictates the compound's activity. acs.org The N⁶-methyl derivative proved to be one of the most potent analogs, highlighting the importance of this specific modification. acs.org Furthermore, N⁶-methyl substitution, in conjunction with a 2'-fluoro group, confers resistance to deamination by adenosine deaminase, an enzyme that can otherwise inactivate the parent compound. acs.org

| Substituent at 6-Position | Relative Order of Potency |

|---|---|

| NHMe | Most Potent |

| NH2 | > |

| Cl | ~ |

| N(Me)2 | ~ |

| SMe | > |

| OH | ~ |

| NHEt | ~ |

| SH | > |

| NHBn | ~ |

| H | Least Potent |

Modifications at the 4'-Position of the Deoxyribose Moiety (e.g., 4'-ethynyl modifications)

The introduction of substituents at the 4'-position of the deoxyribose ring represents a critical strategy for developing highly potent nucleoside analogs. Among these, the 4'-ethynyl group has proven to be particularly effective. The resulting compound, 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA), is a powerful nucleoside reverse transcriptase translocation inhibitor (NRTTI). nih.gov

Multiple synthetic routes to EFdA have been developed. A common strategy begins with a readily available starting material like 1,2-di-O-acetyl-D-ribofuranose. acs.org Other approaches involve the N-glycosylation between an electrophilic sugar containing the 4'-ethynyl moiety and a nucleophilic base like 2-fluoroadenine. acs.org More advanced, enantioselective syntheses have also been reported, which utilize techniques such as biocatalytic desymmetrization and asymmetric transfer hydrogenation to precisely control the stereochemistry of the molecule. acs.orguni-hamburg.de

The rationale for the 4'-ethynyl modification lies in its ability to act as a "translocation-defective" inhibitor. After being incorporated into a nascent DNA chain by reverse transcriptase, the 4'-ethynyl group sterically hinders the enzyme's ability to move along the DNA template, effectively halting DNA synthesis. nih.gov This mechanism is distinct from traditional chain terminators that lack a 3'-OH group. nih.gov The combination of the 4'-ethynyl group and a 2-fluoro substituent on the adenine base also confers resistance to degradation by adenosine deaminase, enhancing the compound's metabolic stability and half-life. nih.govresearchgate.net

Beyond the ethynyl (B1212043) group, other 4'-substituents such as chloromethyl and cyano groups have also been incorporated into 2'-deoxy-2'-fluoro nucleosides to explore their antiviral potential. nih.gov

Prodrug Strategies for Intracellular Delivery of Phosphorylated Metabolites

For nucleoside analogs to be active, they must be converted intracellularly into their mono-, di-, and triphosphate forms. This phosphorylation process, carried out by host cell kinases, can be inefficient and represent a metabolic bottleneck. uni-hamburg.denih.gov Prodrug strategies aim to bypass this rate-limiting first phosphorylation step by delivering the nucleoside monophosphate directly into the cell.

CycloSal-Pronucleotide Approaches for Monophosphate Delivery

The cycloSaligenyl (cycloSal) pronucleotide approach is a sophisticated chemical strategy designed to mask the charged monophosphate group, rendering the molecule lipophilic and capable of passively diffusing across the cell membrane. uni-hamburg.dedergipark.org.tr The cycloSal moiety is a salicyl alcohol derivative that forms a cyclic phosphotriester with the nucleoside monophosphate. dergipark.org.trimrpress.com

The synthesis of these cycloSal-triesters involves reacting the nucleoside with a reactive phosphorus(III) reagent, such as a cyclic chlorophosphite derived from a substituted salicyl alcohol, followed by oxidation to the phosphate (B84403) triester. imrpress.com Once inside the cell, the cycloSal prodrug is designed to undergo a pH-dependent, chemically driven hydrolysis cascade. nih.gov This process selectively releases the nucleoside monophosphate and the harmless salicyl alcohol byproduct, effectively delivering the first phosphorylated metabolite into the cell. uni-hamburg.denih.gov

| Compound | Configuration | Anti-HIV-1 Activity (EC₅₀ in µM) | Anti-HIV-2 Activity (EC₅₀ in µM) |

|---|---|---|---|

| F-ara-ddA (Parent Nucleoside) | ara | >100 | >100 |

| cycloSal-F-ara-ddAMP (Prodrug) | ara | 10.0 ± 5.0 | 8.0 ± 3.0 |

| F-ribo-ddA (Parent Nucleoside) | ribo | >100 (Inactive) | >100 (Inactive) |

| cycloSal-F-ribo-ddAMP (Prodrug) | ribo | 2.5 ± 0.5 | 2.0 ± 0.6 |

Impact of Prodrug Modification on Metabolic Blockade Bypass

A key advantage of the cycloSal-pronucleotide strategy is its ability to overcome metabolic blockades that render some nucleoside analogs inactive. acs.orgacs.org For example, the ribo-configured analog of 2'-fluoro-2',3'-dideoxyadenosine (F-ribo-ddA) is biologically inactive, whereas its ara-configured counterpart (F-ara-ddA) shows antiviral activity. acs.orgacs.org This difference is attributed to a metabolic blockade at the monophosphorylation step for the ribo-analog, likely due to an unfavorable sugar conformation for the relevant cellular kinase. acs.org

By employing the cycloSal approach, the inactive F-ribo-ddA can be converted into a potent antiviral agent. acs.org The cycloSal prodrug of F-ribo-ddA monophosphate successfully bypasses the inefficient kinase-mediated phosphorylation, delivering the monophosphate intracellularly. acs.orgacs.org This results in a level of anti-HIV activity that is not only significant but even surpasses that of the active parent nucleoside, F-ara-ddA. acs.org

Furthermore, the cycloSal modification provides an additional benefit by protecting the nucleoside from catabolic enzymes like adenosine deaminase (ADA) and adenosine monophosphate deaminase (AMPDA), which can otherwise lead to premature degradation and inactivation of the drug. acs.orgacs.orgdergipark.org.tr This dual action of bypassing metabolic blockades and preventing catabolism makes the cycloSal-pronucleotide approach a powerful tool in nucleoside drug development. acs.orguni-hamburg.de

Molecular Mechanisms of Action of 2 Fluoro 2 ,3 Dideoxyadenosine and Its Metabolites

Intracellular Activation and Phosphorylation Pathways

For F-ddA to exert its antiviral effect, it must first be taken up by the host cell and then undergo a series of enzymatic modifications.

Once inside the cell, F-ddA is converted to its pharmacologically active form, 2'-fluoro-2',3'-dideoxyadenosine-5'-triphosphate (F-ddATP), through a sequential phosphorylation process. nih.govnih.gov This involves the addition of three phosphate (B84403) groups to the 5' position of the deoxyribose sugar moiety. The initial phosphorylation step forms the monophosphate metabolite (F-ddAMP), which is then further phosphorylated to the diphosphate (B83284) (F-ddADP) and finally to the triphosphate (F-ddATP). nih.govutmb.edupsu.edu In MOLT-4 T-lymphocytes, the levels of the di- and triphosphate forms of F-ddA were found to be approximately 20-fold and 5-fold greater, respectively, than those of the corresponding metabolites of 2',3'-dideoxyadenosine (B1670502) (ddA). nih.gov

A structurally related and highly potent analog, 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA), also undergoes a similar intracellular phosphorylation cascade to yield its active triphosphate metabolite, EFdA-TP. nih.govnih.gov The presence of the 3'-hydroxyl group, a feature absent in many other nucleoside reverse transcriptase inhibitors (NRTIs), is thought to enhance the efficiency of this phosphorylation process. oup.com

The initial and rate-limiting step in the activation of F-ddA is catalyzed by the cellular enzyme deoxycytidine kinase (dCK). nih.govasm.org dCK is a key enzyme in the nucleoside salvage pathway and is responsible for the phosphorylation of various deoxyribonucleosides and their analogs. wikigenes.orgnih.gov Studies using deoxycytidine kinase-deficient mutant cell lines have demonstrated that this enzyme is essential for the phosphorylation and subsequent anti-HIV activity of 2-halo-2',3'-dideoxyadenosine derivatives, including F-ddA. utmb.edu In contrast, the parent compound, 2',3'-dideoxyadenosine, can be phosphorylated through alternative pathways in these dCK-deficient cells. utmb.edu The preferential phosphorylation of F-ddA by dCK highlights a specific metabolic pathway crucial for its antiviral efficacy. nih.govasm.org

Interaction with Viral Polymerases and Reverse Transcriptases

The active triphosphate metabolite, F-ddATP or EFdA-TP, acts as a competitive inhibitor and a chain-terminating substrate for viral polymerases, most notably HIV-1 reverse transcriptase.

The triphosphate form of F-ddA is a potent inhibitor of HIV-1 reverse transcriptase (RT). asm.org Similarly, EFdA-TP, the active metabolite of EFdA, demonstrates exceptional inhibitory activity against HIV-1 RT. nih.gov EFdA is considered one of the most potent nucleoside analog inhibitors of this enzyme. osti.govrcsb.org Its remarkable potency stems from its unique interactions with the enzyme's active site. osti.govrcsb.org

Kinetic studies have revealed that HIV-1 RT can utilize EFdA-TP as a substrate more efficiently than the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP). nih.gov Pre-steady-state kinetics have shown that RT has a preference for incorporating EFdA-TP over dATP. nih.gov The efficiency of incorporation, determined by the ratio of kcat/Km, indicates that EFdA-TP is a superior substrate for the enzyme compared to dATP. oup.comd-nb.info This preferential incorporation is a key factor contributing to its potent antiviral activity.

Table 1: Steady-State Kinetic Parameters for EFdA-TP and dATP Incorporation by HIV-1 RT

| Enzyme | dNTP | Km (µM) | kcat (min-1) | kcat / Km (min-1 · µM-1) | Selectivity (EFdA-TP/dATP) |

| WT RT | dATP | 2.38 ± 0.27 | 1.58 ± 0.12 | 0.66 | 1 |

| EFdA-TP | 0.66 ± 0.04 | 3.26 ± 0.42 | 4.94 | 7.5 | |

| K65R RT | dATP | 5.99 ± 0.81 | 0.92 ± 0.14 | 0.15 | 1 |

| EFdA-TP | 1.83 ± 0.34 | 1.74 ± 0.42 | 0.95 | 6.3 | |

| Data adapted from a study on Td26/Pd18-P5 template/primer. d-nb.info | |||||

| This interactive table provides a summary of the steady-state kinetic parameters. |

Despite possessing a 3'-hydroxyl group, which is typically required for the formation of a phosphodiester bond and chain elongation, the incorporation of F-ddA monophosphate (F-ddAMP) or EFdA monophosphate (EFdA-MP) into the nascent DNA chain effectively halts further synthesis. nih.govosti.gov This phenomenon is termed "translocation-defective" chain termination. nih.govosti.govrcsb.org After incorporation, the presence of the 4'-ethynyl group in EFdA-MP interacts with a hydrophobic pocket in the HIV-1 RT active site, hindering the translocation of the primer terminus from the pre-translocation site to the post-translocation site. nih.govosti.gov This prevents the addition of the next nucleotide and effectively terminates DNA chain elongation. nih.gov While less frequent, EFdA can also act as a delayed chain terminator, allowing for the incorporation of one more nucleotide before DNA synthesis is completely blocked. asm.org

Translocation Defective Reverse Transcriptase Inhibition (TDRTI)

2-Fluoro-2',3'-dideoxyadenosine, also known as 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA), is a highly potent nucleoside analog that inhibits HIV reverse transcriptase (RT) through a distinct mechanism known as Translocation Defective Reverse Transcriptase Inhibition (TDRTI). elsevierpure.compnas.orgoup.com Unlike the majority of clinically approved nucleoside reverse transcriptase inhibitors (NRTIs) that act as chain terminators because they lack a 3'-hydroxyl (3'-OH) group, EFdA retains this crucial moiety. pnas.orgnih.govnih.gov Despite the presence of the 3'-OH, EFdA effectively halts DNA polymerization. nih.gov

The mechanism is initiated when the active form of the compound, EFdA-5'-triphosphate (EFdA-TP), is used as a substrate by reverse transcriptase more efficiently than the natural substrate, dATP. nih.gov Following its incorporation into the nascent viral DNA chain, the incorporated EFdA monophosphate (EFdA-MP) primarily functions as a de facto terminator. nih.gov The core of its inhibitory action lies in its ability to severely diminish the translocation of the reverse transcriptase enzyme along the nucleic acid template. pnas.orgosti.gov After EFdA-MP is added to the primer, it makes it difficult for the RT to move from the pre-translocation (N-site) to the post-translocation (P-site), a critical step for the addition of the next nucleotide. pnas.orgnih.govosti.gov

Structural and molecular modeling studies have elucidated the basis for this potent inhibitory activity. pnas.orgnih.gov The unique 4'-ethynyl group of EFdA plays a critical role by fitting into a previously unexploited, conserved hydrophobic pocket within the polymerase active site of the reverse transcriptase. pnas.orgosti.gov This pocket is defined by amino acid residues Ala-114, Tyr-115, Phe-160, and Met-184. nih.gov These extensive interactions create favorable conditions for the EFdA-MP-terminated primer at the pre-translocation site, effectively locking it in place. pnas.org Conversely, interactions at the post-translocation site are unfavorable and lead to localized distortions in the primer, further inhibiting movement. pnas.orgnih.gov This potent mechanism of blocking RT translocation is the defining characteristic of TDRTIs. elsevierpure.com

| Research Finding | Description | Source |

|---|---|---|

| Inhibition Mechanism | Identified as a Translocation Defective RT Inhibitor (TDRTI), where the primary mechanism is blocking the translocation of reverse transcriptase after incorporation. | elsevierpure.comnih.gov |

| Key Structural Feature | Retains a 3'-OH group, distinguishing it from most NRTIs which are obligate chain terminators. | pnas.orgnih.gov |

| Molecular Action | After incorporation, the EFdA-MP terminated primer has difficulty moving from the pre-translocation (N-site) to the post-translocation (P-site). | pnas.orgnih.govosti.gov |

| Structural Basis | The 4'-ethynyl group interacts with a conserved hydrophobic pocket in the RT active site (residues A114, Y115, F160, M184), stabilizing the pre-translocation state. | pnas.orgnih.gov |

| Post-Translocation Effect | Unfavorable interactions and primer distortions are observed at the post-translocation site, preventing efficient repositioning for the next nucleotide addition. | pnas.orgnih.gov |

Effects on Nucleic Acid Synthesis and Replication

The novel mechanism of translocation inhibition employed by this compound (EFdA) results in a profound disruption of viral genetic material replication. pnas.org By preventing the reverse transcriptase (RT) from moving along the RNA template after the incorporation of a single EFdA-MP molecule, the synthesis of the viral DNA is effectively and immediately halted. nih.govasm.org This functions as a highly efficient method of chain termination, even with a 3'-OH group present, preventing the completion of the reverse transcription process necessary for generating a full-length DNA copy of the viral genome. nih.govosti.gov

| Effect | Detailed Finding | Source |

|---|---|---|

| Chain Termination | Acts as a de facto chain terminator by preventing further elongation of the DNA strand due to stalled RT translocation. | oup.comnih.govosti.gov |

| Inhibition of DNA Synthesis | The inability of RT to translocate after incorporating EFdA-MP effectively stops the process of reverse transcription. | asm.org |

| Replication Cycle Block | Prevents the formation of proviral DNA, a necessary step for integration into the host genome and subsequent viral replication. | pnas.org |

| Mechanism of Action | Inhibition is primarily due to preventing the movement of the nucleic acid from the pre-translocation site to the post-translocation site on the RT enzyme. | asm.org |

| Potency | Demonstrates potent antiretroviral activity across diverse HIV-1 subtypes, efficiently inhibiting both wild-type and resistant strains. | oup.com |

Antiviral Research and Efficacy Studies of 2 Fluoro 2 ,3 Dideoxyadenosine Analogs

In Vitro Antiviral Activity against Human Immunodeficiency Virus (HIV)

The in vitro antiviral activity of 2-Fluoro-2',3'-dideoxyadenosine analogs has been extensively evaluated against various strains of HIV, demonstrating their potential as potent inhibitors of viral replication.

Research has consistently shown that 2'-fluoro-substituted dideoxyadenosine analogs exhibit potent activity against a wide spectrum of Human Immunodeficiency Virus type 1 (HIV-1) and Human Immunodeficiency Virus type 2 (HIV-2) strains. nih.govasm.org For instance, 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA), a notable analog, has demonstrated remarkable potency against both wild-type and drug-resistant HIV isolates. nih.gov EFdA inhibits the replication of the HIV-1 strain HIV-1 IIIb, the laboratory isolate HIV NL4-3, and the clinical isolate HIV-2 EHO in MT-4 cells with 50% effective concentrations (EC50) of 73 pM, 50 pM, and 98 pM, respectively. caymanchem.com Furthermore, it is active against drug-resistant HIV with EC50 values ranging from 0.23 to 23 nM. caymanchem.com

Studies have shown that EFdA is significantly more potent than many clinically used antiretroviral drugs. In direct comparisons, EFdA was found to be 10-fold more potent than tenofovir (B777) disoproxil fumarate (B1241708) (TDF), 10 to 100 times more potent than zidovudine (B1683550) (AZT), and 1,000 times more potent than emtricitabine (B123318) (FTC) against HIV-1 in culture. asm.org Another analog, 2',3'-dideoxy-2',3'-didehydro-beta-d-adenosine (d4A), and its lipophilic 5'-monophosphate triester prodrugs also showed markedly superior efficacies (100-1000-fold) against HIV-1 compared to the parent drugs. acs.org

The introduction of a fluorine atom at the 2' position can, in some cases, lead to a decrease in anti-HIV potency compared to the parent compound, 2',3'-dideoxyadenosine (B1670502). nih.govnih.gov However, fluorinated analogs like 2'-fluoro-2',3'-dideoxyarabinosyladenine (F-ddA) have been shown to be effective against a variety of clinical virus strains and drug-resistant isolates. researchgate.net F-ddA and its deamination product, 2'-fluoro-2',3'-dideoxyarabinosylhypoxanthine, possess metabolic properties that make them interesting candidates for development as orally administered agents. nih.gov

Interestingly, some analogs exhibit differential activity against HIV-1 and HIV-2. For example, MK-8591 (EFdA) is highly active against group A and B isolates of HIV-2, with EC50 values for HIV-2 being, on average, 4.8-fold lower than those observed for HIV-1, indicating greater potency against HIV-2. asm.org It also retains potent activity against multinucleoside-resistant HIV-2 mutants. asm.org

The development of resistance to these analogs has also been studied. HIV-1 variants with reduced sensitivity to F-ddA have been induced in vitro, with specific amino acid changes identified in the reverse transcriptase enzyme. nih.govnih.gov However, the level of resistance was considered moderate, and there was a lack of significant cross-resistance with other nucleoside reverse transcriptase inhibitors, suggesting that F-ddA could still be a viable therapeutic option. nih.govnih.gov

The antiviral efficacy of this compound analogs has been assessed in a variety of human cell culture systems, which are crucial for understanding their activity in different cellular environments. These systems include established cell lines and primary human cells.

CEM Cells: CEM cells, a human T-lymphoblastoid cell line, have been frequently used to evaluate these compounds. Studies have shown that 2-halo-derivatives of 2',3'-dideoxyadenosine, including the 2-fluoro derivative, can inhibit the cytopathic effects of HIV and retard viral replication in CEM T lymphoblasts. utmb.edunih.gov The phosphorylation of these analogs, a critical step for their activation, has been studied in CEM cells, with research indicating that deoxycytidine kinase is necessary for the anti-HIV activity of 2-chloro-2',3'-dideoxyadenosine. utmb.edunih.gov The toxicity of these compounds has also been assessed in CEM cells, with 2'-beta-fluoro analogs showing significantly less suppression of mitochondrial DNA compared to their unfluorinated parent compounds. nih.gov

MT-4 Cells: MT-4 cells, another human T-cell line, are also a common model for anti-HIV drug testing. Several 2',3'-dideoxyadenosine analogs with modifications in the ribose or purine (B94841) moiety have been evaluated for their inhibitory effects on HIV replication in MT-4 cell cultures. nih.gov For example, 2',3'-dideoxyriboside of 2,6-diaminopurine (B158960) showed potent inhibition of HIV antigen expression and HIV-induced cytopathogenicity in MT-4 cells. nih.gov The 2'-fluoro "up" configuration of 2',3'-dideoxyadenosine was identified as the most selective inhibitor of HIV in this cell line among a series of synthesized compounds, although it was less active than the parent compound. nih.gov

ATH8 Cells: ATH8 cells, a CD4+ T-cell line, have been utilized to determine the anti-HIV activity of various analogs. The 2′-β-fluoro analogue of 2′,3′-dideoxyguanosine and its related compounds have demonstrated anti-HIV activity in ATH8 cells. tandfonline.com The metabolism of 2'-fluoro-2',3'-dideoxyarabinosyladenine (2'-F-dd-ara-A) has been compared to its parent compound, 2',3'-ddAdo, in ATH8 cells, revealing a more direct anabolic pathway for the fluorinated analog. nih.gov

MOLT-4 Cells: MOLT-4 cells, a human acute lymphoblastic leukemia cell line, have been instrumental in metabolic studies of these compounds. Research has compared the incorporation of 2'-beta-fluoro-2',3'-dideoxyadenosine (F-ddA) into the cellular DNA of MOLT-4 cells with other nucleosides. nih.gov The metabolism of F-ddA and the effects of adenosine (B11128) deaminase inhibitors on its phosphorylation have also been investigated in this cell line. nih.gov Furthermore, the metabolic pathway of 2'-F-dd-ara-A has been elucidated in MOLT-4 cells, showing a significant accumulation of its di- and triphosphate forms compared to the non-fluorinated parent compound. nih.gov

Peripheral Blood Mononuclear Cells (PBMCs): Peripheral blood mononuclear cells (PBMCs) are primary cells that provide a more physiologically relevant model for HIV infection. 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) has shown exceptionally potent anti-HIV activity in PBMCs, blocking HIV replication at picomolar concentrations, which is orders of magnitude more potent than currently approved anti-HIV nucleoside reverse transcriptase inhibitors. pnas.orgnih.gov The triphosphate form of EFdA has been shown to be a highly potent inhibitor of HIV-1 reverse transcriptase in phytohemagglutinin-activated PBMCs. nih.gov Studies have also demonstrated that EFdA exhibits greater anti-HIV activity in resting PBMCs compared to activated, dividing cells. asm.org

In Vivo Antiviral Efficacy in Small Animal Models

To complement in vitro findings, the antiviral efficacy of this compound analogs has been evaluated in small animal models, providing crucial data on their performance in a living system.

A key model for these studies is the severe combined immunodeficiency (SCID) mouse reconstituted with human peripheral blood leukocytes (hu-PBL-SCID), which allows for the study of HIV-1 infection in a small animal. nih.govscientificarchives.com In this model, 2'-beta-fluoro-2',3'-dideoxyadenosine (FddA) has demonstrated potent anti-HIV activity. nih.gov

Initial studies revealed that following a challenge with HIV-1, a vast majority of control mice became infected. nih.gov In contrast, the administration of FddA significantly reduced the infection rate. nih.gov In follow-up controlled studies, the potent anti-HIV activity of FddA was confirmed, with a significantly lower number of FddA-treated mice showing evidence of HIV infection compared to the control group. nih.gov Another study using the hu-HIV/PBL-SCID model also showed that treatment with 2'-beta-fluoro-2',3'-dideoxyadenosine significantly reduced the frequency of virus isolation. oup.com Furthermore, the nucleoside analog EFdA (4′-ethynyl-2-fluoro-2′-deoxyadenosine) has also been shown to be highly effective in humanized mouse models for HIV infection. pnas.org

A critical aspect of anti-HIV therapy is the preservation of CD4+ T cells, which are the primary target of the virus. In vivo studies have shown that this compound analogs have a protective effect on these vital immune cells.

In the hu-PBL-SCID mouse model, HIV infection leads to severe depletion of human CD4+ T cells. oup.com Treatment with 2'-beta-fluoro-2',3'-dideoxyadenosine was found to significantly reduce this CD4+ T cell depletion. oup.com Mice treated with FddA had a significantly higher percentage of CD4+ T cells compared to untreated control mice. nih.gov This ability to preserve CD4+ cells in the presence of HIV highlights the potential of FddA as a promising agent for clinical investigation. nih.gov

Mechanisms of Resistance to 2 Fluoro 2 ,3 Dideoxyadenosine

Development of Viral Resistance In Vitro (e.g., HIV-1)

The development of resistance to F-ddA has been demonstrated in laboratory settings. In a key study, wild-type HIV-1 (strain LAI) was cultured in the presence of gradually increasing concentrations of F-ddA. nih.gov This process of selective pressure forces the virus to adapt, favoring the survival and propagation of viral variants with reduced sensitivity to the drug. After 18 passages under these conditions, the resulting HIV-1 population exhibited a fourfold decrease in sensitivity to F-ddA compared to the original, unexposed virus. nih.gov This demonstrated that, like other nucleoside reverse transcriptase inhibitors (NRTIs), F-ddA can induce the selection of resistant viral strains.

Identification of Reverse Transcriptase Mutations Conferring Reduced Sensitivity (e.g., P119S, V179D, L214F in HIV-1 RT)

To pinpoint the genetic changes responsible for the observed resistance, sequence analysis of the reverse transcriptase (RT)-coding region of the pol gene was performed on the F-ddA-resistant virus. nih.govnih.gov This analysis revealed consistent amino acid substitutions at three specific codons:

P119S: A change from proline to serine at codon 119.

V179D: A change from valine to aspartic acid at codon 179. nih.govstanford.edu

L214F: A change from leucine (B10760876) to phenylalanine at codon 214. nih.gov

Further investigation using recombinant infectious clones, each engineered to carry one or more of these mutations, confirmed that the P119S substitution was directly responsible for the reduced sensitivity of HIV-1 to F-ddA. nih.govasm.org While the L214F and V179D mutations were also selected during the resistance induction process, they did not appear to significantly contribute to the resistance phenotype on their own. asm.org The virus containing all three mutations (P119S/V179D/L214F) showed a fourfold reduction in sensitivity, similar to the level seen in the original passaged virus population. asm.org

| Mutation in HIV-1 RT | Amino Acid Change | Effect on F-ddA Sensitivity | Reference |

|---|---|---|---|

| P119S | Proline to Serine | Directly confers reduced sensitivity | nih.govnih.govasm.org |

| V179D | Valine to Aspartic Acid | Selected during resistance induction but does not significantly affect sensitivity on its own | nih.govstanford.eduasm.org |

| L214F | Leucine to Phenylalanine | Selected during resistance induction but does not significantly affect sensitivity on its own | nih.govasm.org |

| P119S/V179D/L214F | Multiple | ~Fourfold reduced sensitivity | asm.org |

Strategies to Overcome Metabolic Blockades in Inactive Analogs (e.g., F-ribo-ddA)

The therapeutic potential of a nucleoside analog is dependent on its efficient conversion to the active triphosphate form within the cell. Some analogs, despite having a promising structure, are inactive due to metabolic blockades that prevent this crucial phosphorylation step. An example is the ribo-configured analog of F-ddA, known as F-ribo-ddA, which is metabolically inert. researchgate.netcardiff.ac.uk

To overcome this, a pronucleotide strategy can be employed. The cycloSal-pronucleotide approach involves chemically modifying the inactive nucleoside with a cyclic saligenyl (cycloSal) group. researchgate.net This modification creates a phosphotriester derivative that can enter cells more readily and is then cleaved by intracellular enzymes to release the monophosphorylated nucleoside, thereby bypassing the initial, often inefficient, phosphorylation step. researchgate.netresearchgate.net This strategy has been shown to successfully overcome the metabolic blockade of F-ribo-ddA, allowing for the formation of its active metabolites. researchgate.netcardiff.ac.uk

Another metabolic challenge for adenosine (B11128) analogs is their susceptibility to degradation by enzymes like adenosine deaminase. asm.org The introduction of a fluorine atom at the 2' position, as in F-ddA and the related compound 2'-fluoro-2',3'-dideoxyarabinosyladenine (2'-F-dd-ara-A), provides metabolic stability. nih.govnih.gov For instance, 2'-F-dd-ara-A is deaminated 10 times less rapidly than its parent compound, dideoxyadenosine (ddAdo). nih.gov This resistance to catabolism enhances the intracellular accumulation of the active di- and triphosphate forms, representing another key strategy for improving the therapeutic profile of these analogs. nih.gov

| Abbreviation / Trivial Name | Full Chemical Name |

|---|---|

| F-ddA | 2-Fluoro-2',3'-dideoxyadenosine |

| EFdA / Islatravir | 4′-Ethynyl-2-fluoro-2′-deoxyadenosine |

| F-ribo-ddA | This compound (ribo-configured) |

| 2'-F-dd-ara-A | 2'-Fluoro-2',3'-dideoxyarabinosyladenine |

| ddAdo | 2',3'-dideoxyadenosine (B1670502) |

| AZT / Zidovudine (B1683550) | 3'-Azido-3'-deoxythymidine |

| ddI / Didanosine | 2',3'-dideoxyinosine |

| 3TC / Lamivudine | 2'-Deoxy-3'-thiacytidine |

| FTC / Emtricitabine (B123318) | 2',3'-Dideoxy-5-fluoro-3'-thiacytidine |

| Tenofovir (B777) | (R)-9-(2-Phosphonomethoxypropyl)adenine |

Structure Activity Relationships Sar and Design Principles

Influence of 2'-Fluorine Stereochemistry on Biological Activity

The stereochemical orientation of the fluorine atom at the 2'-position of the sugar ring is a critical determinant of the biological activity of dideoxyadenosine analogs. The two primary configurations, arabino (ara) and ribo, result in significantly different antiviral profiles.

Comparative Activity of Ara- and Ribo-Configurated Analogs (e.g., F-ara-ddA vs. F-ribo-ddA)

The placement of the fluorine atom in either the 'up' (ara) or 'down' (ribo) position relative to the nucleobase dramatically impacts the molecule's interaction with viral enzymes. Generally, analogs with the 2'-α-fluoro configuration (F-ara-ddA) tend to be less active or inactive compared to their 2'-β-fluoro counterparts (F-ribo-ddA). nih.gov For instance, studies on various purine (B94841) nucleoside analogs have shown that the 2'-β-fluoro stereochemistry is often associated with potent anti-HIV activity, while the corresponding 2'-α-fluoro isomers are largely inactive. researchgate.net This difference in activity highlights the stringent stereochemical requirements of the viral reverse transcriptase active site.

Relationship between Sugar Pucker Conformation and Enzyme Interaction

The conformation of the furanose (sugar) ring, known as sugar pucker, is a key factor in how a nucleoside analog interacts with viral polymerases. The sugar ring exists in a dynamic equilibrium between two primary conformations: North (C3'-endo) and South (C2'-endo). nih.gov The introduction of an electronegative fluorine atom at the 2'-position significantly influences this equilibrium. nih.gov

For efficient incorporation into the growing viral DNA chain by reverse transcriptase, the nucleoside triphosphate must adopt a North conformation. nih.gov It has been observed that 2'-fluoro substitution can lock the sugar ring into a specific pucker. acs.org For example, 2'-deoxy-2'-fluoroarabinofuranosyl uracil (B121893) (U2′F(ara)), which has a preference for the 2'-endo (South) conformation, shows different thermodynamic properties compared to its ribo counterpart which favors a 3'-endo (North) conformation. nih.gov This conformational rigidity can either enhance or hinder the binding and incorporation of the nucleoside analog into the viral DNA, thereby affecting its antiviral potency. nih.govnih.gov

Impact of Substitutions at the 6-Position of the Purine Base on Antiviral Potency

Modifications at the 6-position of the purine base can have a significant impact on the antiviral activity of nucleoside analogs. nih.gov One of the primary challenges with adenosine (B11128) analogs is their susceptibility to deamination by adenosine deaminase (ADA), which can lead to reduced efficacy. nih.gov Introducing substituents at the 6-position can modulate this susceptibility. For example, N6-modified purine nucleosides have been explored for their antiviral properties. nih.govmdpi.com The introduction of a methyl group to the N6-substituent has been shown to reduce the antiviral properties of some purine analogs. nih.gov Furthermore, substitutions at the 2-position of the adenine (B156593) ring, often in conjunction with modifications at other positions, have been shown to confer resistance to deamination by ADA, thereby enhancing the compound's antiviral profile. nih.govacs.org

Role of 4'-Substituents (e.g., 4'-ethynyl group) in Enhancing Potency and Modulating Mechanism

The introduction of substituents at the 4'-position of the sugar ring has emerged as a powerful strategy for developing highly potent antiviral nucleosides. acs.orgnih.gov The 4'-ethynyl group, in particular, has been shown to dramatically enhance the antiviral potency of 2'-deoxyadenosine (B1664071) analogs, including 2-F-ddA. nih.govnih.govmdpi.com

4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) is a prime example of a nucleoside analog with a 4'-substituent that exhibits remarkable potency against HIV, including drug-resistant strains. nih.govpnas.org The 4'-ethynyl group contributes to this high potency through multiple mechanisms. It helps to lock the sugar ring in the favorable North conformation for efficient incorporation by reverse transcriptase. nih.govnih.govresearchgate.net Molecular modeling studies suggest that the 4'-ethynyl group fits into a hydrophobic pocket within the reverse transcriptase active site. nih.gov

Crucially, despite having a 3'-OH group, which is typically necessary for chain elongation, EFdA acts as a "translocation-defective" inhibitor. nih.govasm.org After being incorporated into the viral DNA, the 4'-ethynyl group sterically hinders the repositioning (translocation) of the reverse transcriptase enzyme, effectively halting further DNA synthesis. nih.govmdpi.com This unique mechanism of action contributes to its high potency and its ability to overcome resistance to other nucleoside reverse transcriptase inhibitors. mdpi.com The introduction of a 4'-ethynyl group has been shown to be crucial for activity against certain drug-resistant HIV strains. nih.gov

General Principles of Fluorine Introduction for Enhanced Metabolic Stability and Bioactivity

The strategic incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance their pharmacological properties. tandfonline.comnih.govtandfonline.comselvita.com The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, contribute to these enhancements. nih.govannualreviews.org

Key advantages of introducing fluorine include:

Increased Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic cleavage by enzymes like cytochrome P450. tandfonline.comannualreviews.orgnih.gov This can block metabolic "soft spots" in a molecule, leading to a longer half-life and improved bioavailability. nih.govhyphadiscovery.commdpi.com

Modulation of Physicochemical Properties: Fluorine substitution can alter a molecule's lipophilicity, which affects its ability to cross cell membranes. nih.govmdpi.commdpi.com It can also influence the pKa of nearby functional groups, which can impact a drug's absorption and distribution. nih.gov

The introduction of fluorine into nucleoside analogs like 2-F-ddA exemplifies these principles. The fluorine atom enhances metabolic stability and can favorably influence the sugar pucker conformation for better interaction with the target viral enzyme, ultimately leading to improved antiviral potency. nih.govnumberanalytics.commdpi.com

Q & A

Q. What is the synthetic route for 2-Fluoro-2',3'-dideoxyadenosine (F-ddA), and how are key intermediates purified?

F-ddA is synthesized via phosphorylation of its parent nucleoside. The process typically involves:

- Tosylation and reduction of adenosine to generate dideoxyadenosine intermediates.

- Fluorination at the 2'-position using tetrahydropyranyl (THP) protecting groups to ensure stereospecificity .

- Phosphorylation with optimized reaction conditions (e.g., automated synthesis equipment) to yield the triphosphate form (F-ddATP) .

- Purification via HPLC or column chromatography, with purity verified by NMR and LC-MS .

Q. How does F-ddA inhibit viral replication at the molecular level?

F-ddA is a chain-terminating nucleoside analog. After intracellular conversion to F-ddATP, it is incorporated into nascent DNA by reverse transcriptase. The absence of a 3'-hydroxyl group prevents further elongation, halting viral DNA synthesis. This mechanism is particularly effective against HIV-1 and HIV-2 .

Q. What are the critical biochemical properties of F-ddA relevant to in vitro studies?

Key properties include:

- Solubility : ≥100 mg/mL in water (sonication may be required) .

- Stability : Degrades rapidly under acidic conditions; store at -20°C for long-term use .

- Subcellular localization : Primarily localizes in the nucleus due to passive diffusion and interactions with DNA polymerases .

Advanced Research Questions

Q. How do amino acid substitutions in HIV-1 reverse transcriptase confer resistance to F-ddA?

In vitro resistance studies identified mutations (e.g., P119S, V179D, L214F) that reduce F-ddATP binding efficiency. Recombinant viral clones with P119S exhibit a 4-fold decrease in F-ddA sensitivity. Cross-resistance to other dideoxynucleosides (e.g., ddI, ddC) is minimal, suggesting unique steric and electronic interactions due to the 2'-fluoro substitution .

Q. What methodologies are used to correlate intracellular F-ddATP levels with antiviral efficacy?

- LC-MS/MS : Quantifies F-ddATP in peripheral blood mononuclear cells (PBMCs) with a sensitivity of 1.5–3.5 pmol/10⁶ cells .

- Viral load assays : Measure HIV RNA reduction in patient-derived cells treated with F-ddA. A direct correlation between intracellular F-ddATP levels and viral suppression has been observed .

Q. How does F-ddA modulate autophagy in Huntington’s disease models, and what are the experimental caveats?

F-ddA inhibits adenylate cyclase, reducing cAMP levels and stimulating autophagy. In cellular models of Huntington’s (HD), this leads to decreased mutant huntingtin (mHTT) aggregates. However, in vivo studies are lacking, and off-target effects on nucleotide pools must be controlled using dose-response assays and cAMP-specific inhibitors .

Q. What are the challenges in optimizing F-ddA for combination therapy against multidrug-resistant HIV?

- Synergy testing : F-ddA retains efficacy against HIV with thymidine analog mutations (TAMs) but shows reduced activity in Q151M-containing strains. Combinatorial screens with non-nucleoside RT inhibitors (e.g., efavirenz) are recommended .

- Pharmacokinetics : Co-administration with probenecid may enhance cellular uptake by inhibiting nucleoside transporters .

Methodological Considerations

Q. How can researchers address discrepancies in F-ddA’s reported antiviral potency across studies?

Variations often arise from differences in:

- Cell type : Primary PBMCs vs. immortalized lines (e.g., MT-4) have varying nucleoside kinase activity, affecting F-ddATP conversion .

- Assay duration : Short-term (<72h) vs. long-term (>7d) cultures impact resistance development . Standardize protocols using WHO-recommended HIV-1 strains (e.g., IIIB) and include zidovudine as a positive control.

Q. What in vivo models are suitable for evaluating F-ddA’s efficacy and toxicity?

- hu-PBL-SCID mice : Demonstrate F-ddA’s potency in reducing HIV-1 load but lack pharmacokinetic resolution .

- Non-human primates : Preferred for toxicity profiling due to similarities in nucleoside metabolism. Monitor renal and hepatic biomarkers during chronic dosing .

Data Contradictions and Resolution

Q. Why do some studies report F-ddA-induced apoptosis while others do not?

Discrepancies stem from:

- Cell proliferation status : Apoptosis is prominent in rapidly dividing cells (e.g., cancer lines) but absent in quiescent PBMCs .

- Concentration thresholds : Apoptosis occurs at >10 µM F-ddA, whereas antiviral effects are seen at 0.1–1 µM. Use flow cytometry (Annexin V/PI staining) to quantify apoptosis in context-specific models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.